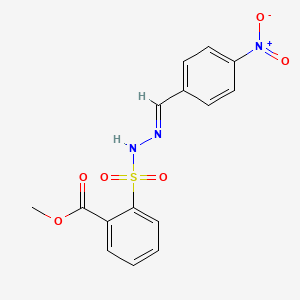
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is an organic compound with a complex structure that includes a nitrophenyl group, a methylene bridge, a hydrazino group, a sulfonyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with methyl 2-sulfobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate: Similar structure but lacks the nitro group.
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a chlorine substituent instead of a nitro group.
Methyl 2-((((4-methylphenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a methyl substituent instead of a nitro group.
Uniqueness
Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
145865-91-4 |
|---|---|
Molekularformel |
C15H13N3O6S |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
methyl 2-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13N3O6S/c1-24-15(19)13-4-2-3-5-14(13)25(22,23)17-16-10-11-6-8-12(9-7-11)18(20)21/h2-10,17H,1H3/b16-10+ |
InChI-Schlüssel |
UYZMBIOVNCLBJH-MHWRWJLKSA-N |
Isomerische SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
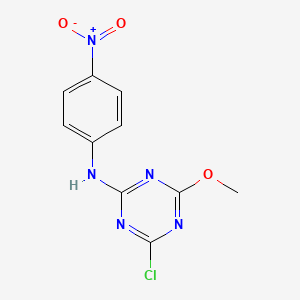
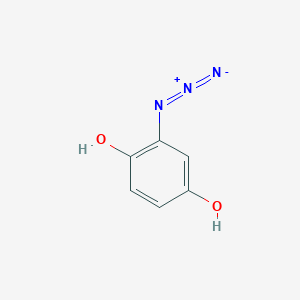
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
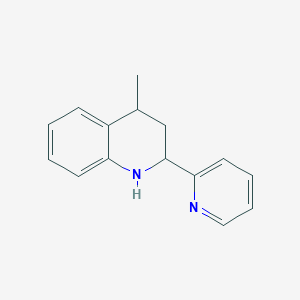
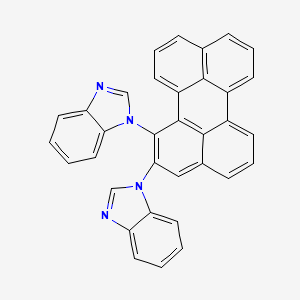
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
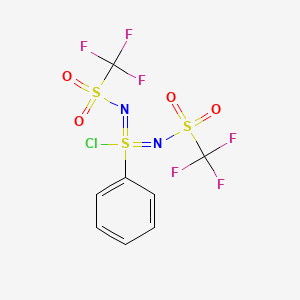
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
